molecular formula C15H19ClN2O2 B11157407 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide

1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide

Cat. No.: B11157407
M. Wt: 294.77 g/mol
InChI Key: RZYVYMDOCGUNED-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a 3-chlorobenzoyl group and an ethyl group at the nitrogen atom

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide typically involves the acylation of N-ethylpiperidine-4-carboxamide with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorobenzoyl)-N-ethylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the piperidine ring can interact with receptor sites through ionic or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

1-(3-chlorobenzoyl)-N-ethylpiperidine-4-carboxamide

InChI

InChI=1S/C15H19ClN2O2/c1-2-17-14(19)11-6-8-18(9-7-11)15(20)12-4-3-5-13(16)10-12/h3-5,10-11H,2,6-9H2,1H3,(H,17,19)

InChI Key

RZYVYMDOCGUNED-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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